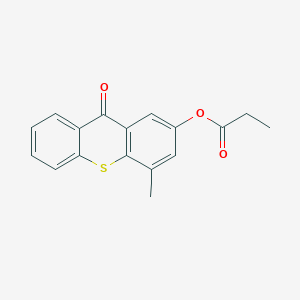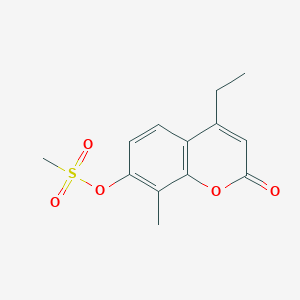
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique chemical structure, which includes a coumarin core with an ethyl group at the 4-position, a methyl group at the 8-position, and a methanesulfonate group at the 7-position
Preparation Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature.
Reaction Conditions: : The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and controlling the temperature to avoid decomposition of the reactants.
Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: : Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the coumarin core.
Common Reagents and Conditions: : Reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are commonly used. Reaction conditions include varying temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: : The major products formed from these reactions include hydroxycoumarins, aminocoumarins, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate has several scientific research applications:
Chemistry: : The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: : Coumarin derivatives, including this compound, exhibit antimicrobial and antioxidant properties. They are studied for their potential use in developing new antimicrobial agents and antioxidants.
Medicine: : The compound has shown promise in various medicinal applications, such as anti-inflammatory, anticoagulant, and anticancer activities. Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: : In the materials science field, coumarin derivatives are used in the development of new materials with unique properties, such as luminescent materials and polymers.
Mechanism of Action
The mechanism by which 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins in biological systems. For example, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
Pathways Involved: : The compound may modulate signaling pathways related to inflammation, oxidative stress, or cell growth and apoptosis. These pathways are crucial in the development and progression of various diseases.
Comparison with Similar Compounds
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is compared with other similar coumarin derivatives, such as:
4-Methyl-7-hydroxycoumarin: : This compound lacks the ethyl and methanesulfonate groups, resulting in different biological activities and reactivity.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate:
[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: : This compound has an additional carboxyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-4-9-7-12(14)17-13-8(2)11(6-5-10(9)13)18-19(3,15)16/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGHNPMSPSDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-Dimethylphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine](/img/structure/B5047500.png)
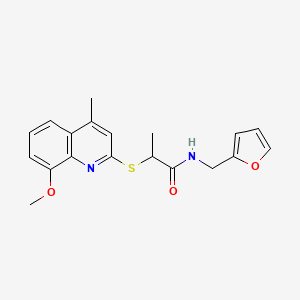
![2-{3-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5047506.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(1H-pyrazol-1-yl)benzyl]propanamide](/img/structure/B5047517.png)
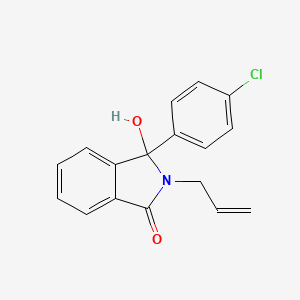
![3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5047533.png)
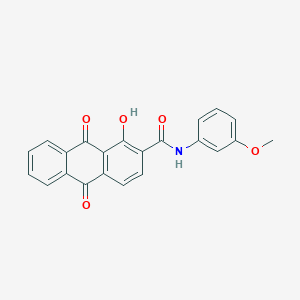
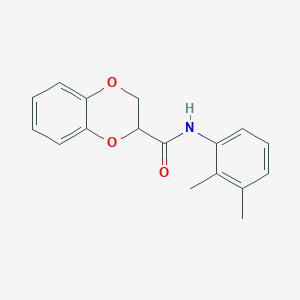
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5047554.png)
![methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrobromide](/img/structure/B5047558.png)
![5-(4-bromophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5047572.png)
![2-(1-piperidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5047583.png)
![N-(4-methylphenyl)-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]acetamide](/img/structure/B5047591.png)
